molecular formula C13H17N3O4S B1460592 Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]- CAS No. 1460283-82-2

Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-

Cat. No. B1460592
CAS RN: 1460283-82-2
M. Wt: 311.36 g/mol
InChI Key: PQVKUUFDUQXKSS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a combination of Ethanesulfonic acid and Tryptophan. Ethanesulfonic acid (esylic acid) is a sulfonic acid with the chemical formula CH3CH2SO3H . The conjugate base is known as ethanesulfonate or, when used in pharmaceutical formulations, as esilate . Tryptophan, on the other hand, is an essential amino acid that is necessary for normal growth in infants and for nitrogen balance in adults . It is a precursor of serotonin and can be a precursor to niacin, albeit inefficiently, in mammals .


Physical And Chemical Properties Analysis

Ethanesulfonic acid is a colorless liquid . It has a molar mass of 110.13 g/mol, a density of 1.35 g/mL, a melting point of -17 °C, and a boiling point of 122–123 °C at 0.01 mmHg . It is soluble in water .

properties

IUPAC Name

2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c14-11(13(17)15-5-6-21(18,19)20)7-9-8-16-12-4-2-1-3-10(9)12/h1-4,8,11,16H,5-7,14H2,(H,15,17)(H,18,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVKUUFDUQXKSS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCCS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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